molecular formula C17H15FN2O B5883950 3-(4-fluorophenyl)-5-(4-propylphenyl)-1,2,4-oxadiazole

3-(4-fluorophenyl)-5-(4-propylphenyl)-1,2,4-oxadiazole

Cat. No. B5883950
M. Wt: 282.31 g/mol
InChI Key: KKRXOZJAACUNDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-5-(4-propylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound is a member of the oxadiazole family, which is known for its diverse biological activities such as antimicrobial, antiviral, and anticancer properties.

Scientific Research Applications

3-(4-fluorophenyl)-5-(4-propylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in drug discovery. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to possess potent antiviral activity against the influenza virus and the hepatitis C virus.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-(4-propylphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that the compound may exert its biological activities by inhibiting various enzymes and signaling pathways. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Additionally, the compound has been shown to reduce the levels of reactive oxygen species, which are known to contribute to oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-fluorophenyl)-5-(4-propylphenyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities. The compound has been shown to exhibit potent antimicrobial, antiviral, anticancer, and anti-inflammatory properties, making it a promising candidate for drug discovery. However, one of the limitations of using this compound is its potential toxicity. Studies have reported that the compound may exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 3-(4-fluorophenyl)-5-(4-propylphenyl)-1,2,4-oxadiazole. One potential direction is to investigate the compound's potential as a therapeutic agent for various diseases, such as cancer and viral infections. Another direction is to explore the structure-activity relationship of the compound and its derivatives to optimize its biological activities. Additionally, studies may focus on the development of novel synthetic methods for the compound and its derivatives to improve their yields and purity. Overall, the research on this compound holds great promise for the discovery of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 3-(4-fluorophenyl)-5-(4-propylphenyl)-1,2,4-oxadiazole can be achieved through various methods, including the reaction of 4-(4-propylphenyl)-1,2,4-oxadiazol-5-amine with 4-fluorobenzoyl chloride in the presence of a base. Another method involves the reaction of 4-(4-propylphenyl)-1,2,4-oxadiazol-5-amine with 4-fluorobenzaldehyde in the presence of a base and a dehydrating agent. These methods have been reported to yield high purity and good yields of the compound.

properties

IUPAC Name

3-(4-fluorophenyl)-5-(4-propylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O/c1-2-3-12-4-6-14(7-5-12)17-19-16(20-21-17)13-8-10-15(18)11-9-13/h4-11H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRXOZJAACUNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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